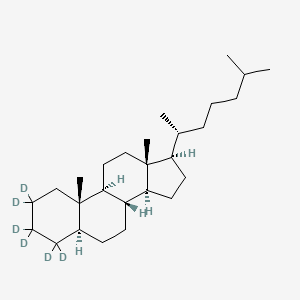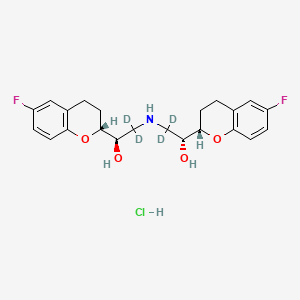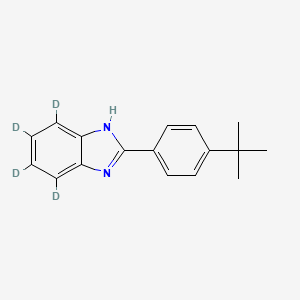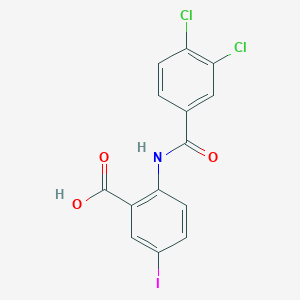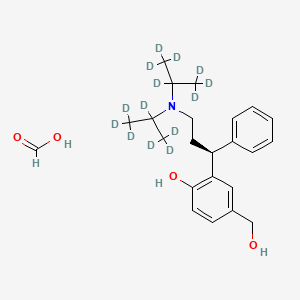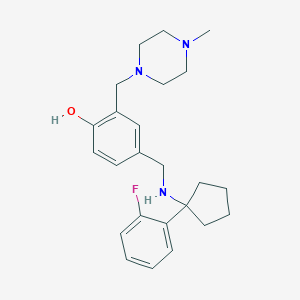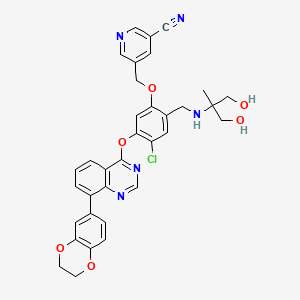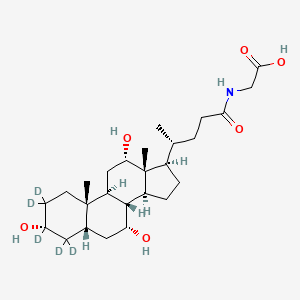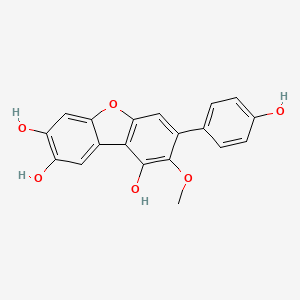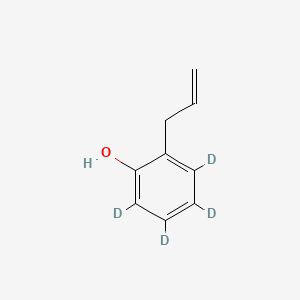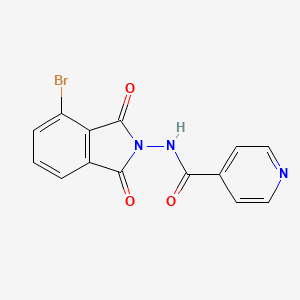![molecular formula C72H86N6O20 B12420347 4-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B12420347.png)
4-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate is a complex organic molecule. It is a derivative of xanthene dyes, which are known for their vibrant colors and are widely used in various applications, including biological staining and fluorescence microscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from basic organic molecules. The key steps include:
Formation of the xanthene core: This involves the condensation of phthalic anhydride with resorcinol under acidic conditions to form the xanthene core.
Introduction of the dimethylamino groups: This is achieved by reacting the xanthene core with dimethylamine in the presence of a suitable catalyst.
Attachment of the carboxyethoxyethylcarbamoyl groups:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:
Batch or continuous flow reactors: These are used to control the reaction conditions precisely.
Purification steps: These include crystallization, filtration, and chromatography to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the xanthene core, leading to the formation of reduced xanthene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxyethoxyethylcarbamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation products: N-oxides of the dimethylamino groups.
Reduction products: Reduced xanthene derivatives.
Substitution products: Substituted derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
The compound is used as a fluorescent dye in various chemical assays. Its unique structure allows it to emit light at specific wavelengths, making it useful in fluorescence spectroscopy and imaging.
Biology
In biological research, the compound is used as a staining agent for cells and tissues. It binds to specific cellular components, allowing researchers to visualize and study cellular structures and processes.
Medicine
The compound has potential applications in medical diagnostics, particularly in imaging techniques such as fluorescence microscopy and flow cytometry. It can be used to label and track specific biomolecules in medical samples.
Industry
In the industrial sector, the compound is used in the production of fluorescent inks and dyes. Its stability and vibrant color make it suitable for various applications, including textile dyeing and printing.
Mechanism of Action
The compound exerts its effects through its fluorescent properties When exposed to light of a specific wavelength, the compound absorbs the light energy and re-emits it at a different wavelength
Molecular Targets and Pathways
The compound primarily targets cellular components that can bind to its carboxyethoxyethylcarbamoyl groups. These interactions allow the compound to localize to specific cellular structures, enabling researchers to visualize and study these structures using fluorescence microscopy.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescent properties.
Rhodamine: A xanthene dye with a different substitution pattern, leading to different fluorescent characteristics.
Texas Red: A sulfonated derivative of rhodamine with enhanced water solubility and fluorescence.
Uniqueness
The compound is unique due to its specific substitution pattern, which imparts distinct fluorescent properties. Its carboxyethoxyethylcarbamoyl groups enhance its solubility and binding affinity to cellular components, making it particularly useful in biological and medical applications.
Properties
Molecular Formula |
C72H86N6O20 |
|---|---|
Molecular Weight |
1355.5 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/2C36H43N3O10/c1-38(2)25-6-9-28-31(22-25)49-32-23-26(39(3)4)7-10-29(32)34(28)30-21-24(5-8-27(30)36(43)44)35(42)37-12-14-46-16-18-48-20-19-47-17-15-45-13-11-33(40)41;1-38(2)25-6-9-28-31(22-25)49-32-23-26(39(3)4)7-10-29(32)34(28)27-8-5-24(21-30(27)36(43)44)35(42)37-12-14-46-16-18-48-20-19-47-17-15-45-13-11-33(40)41/h2*5-10,21-23H,11-20H2,1-4H3,(H2-,37,40,41,42,43,44) |
InChI Key |
LKODKESKHRNPIO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCOCCOCCOCCOCCC(=O)O)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



